![molecular formula C27H33NO3 B14664263 4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) CAS No. 41763-16-0](/img/structure/B14664263.png)
4,4',4''-[Nitrilotris(methylene)]tris(2,6-dimethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) is a complex organic compound with the molecular formula C45H69NO3 and a molecular weight of 672.03 g/mol . This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) typically involves the reaction of 2,6-dimethylphenol with nitrilotris(methylene) chloride under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The phenolic groups in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated derivatives .
Scientific Research Applications
4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential as an antioxidant and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized as an additive in lubricants and as a stabilizer in plastics.
Mechanism of Action
The mechanism of action of 4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) involves its ability to interact with various molecular targets. The phenolic groups can donate hydrogen atoms, acting as antioxidants. The compound can also form complexes with metal ions, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-di-tert-butylphenol): Similar structure but with tert-butyl groups instead of methyl groups.
Tris(3-hydroxypropyltriazolylmethyl)amine: Contains triazole rings and is used in click chemistry.
Uniqueness
4,4’,4’'-[Nitrilotris(methylene)]tris(2,6-dimethylphenol) is unique due to its specific combination of phenolic groups and nitrilotris(methylene) backbone, which imparts distinct chemical and physical properties. Its stability and versatility make it suitable for a wide range of applications .
Properties
CAS No. |
41763-16-0 |
|---|---|
Molecular Formula |
C27H33NO3 |
Molecular Weight |
419.6 g/mol |
IUPAC Name |
4-[[bis[(4-hydroxy-3,5-dimethylphenyl)methyl]amino]methyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C27H33NO3/c1-16-7-22(8-17(2)25(16)29)13-28(14-23-9-18(3)26(30)19(4)10-23)15-24-11-20(5)27(31)21(6)12-24/h7-12,29-31H,13-15H2,1-6H3 |
InChI Key |
AVRSSCDPJBKMBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)CN(CC2=CC(=C(C(=C2)C)O)C)CC3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


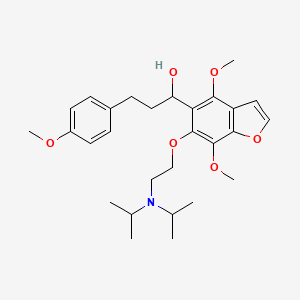
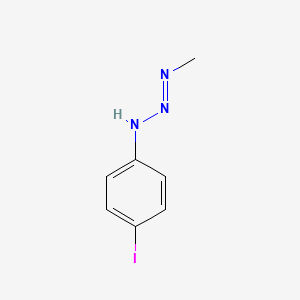
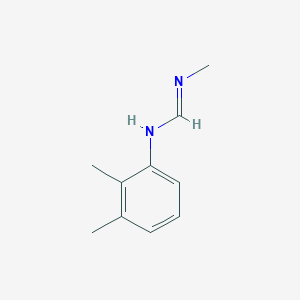
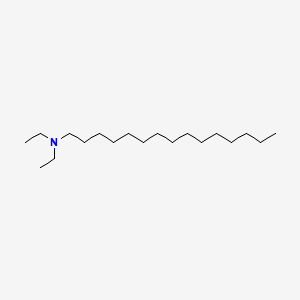
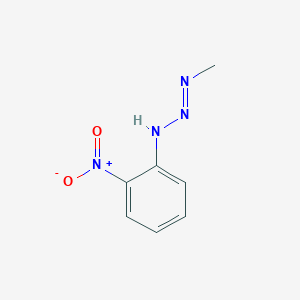

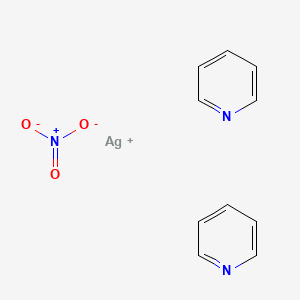
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)

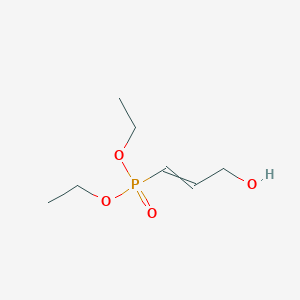
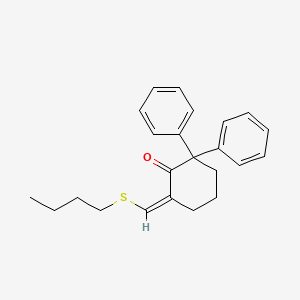
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
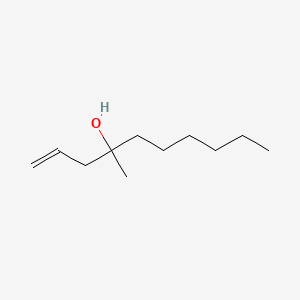
![2-Oxabicyclo[2.2.2]oct-5-en-3-ylidenesulfamyl chloride](/img/structure/B14664256.png)
